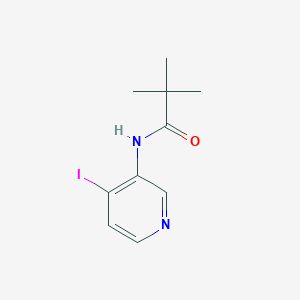










|
REACTION_CXSMILES
|
[CH3:1][C:2]([CH3:13])([CH3:12])[C:3]([NH:5][C:6]1[CH:7]=[N:8][CH:9]=[CH:10][CH:11]=1)=[O:4].NCCCCN.C([Li])CCC.[I:25]I.[NH4+].[Cl-]>C(OCC)C>[I:25][C:11]1[CH:10]=[CH:9][N:8]=[CH:7][C:6]=1[NH:5][C:3](=[O:4])[C:2]([CH3:13])([CH3:12])[CH3:1] |f:4.5|
|


|
Name
|
|
|
Quantity
|
3 g
|
|
Type
|
reactant
|
|
Smiles
|
CC(C(=O)NC=1C=NC=CC1)(C)C
|
|
Name
|
|
|
Quantity
|
6.08 mL
|
|
Type
|
reactant
|
|
Smiles
|
NCCCCN
|
|
Name
|
|
|
Quantity
|
16.2 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(CCC)[Li]
|
|
Name
|
|
|
Quantity
|
20 mL
|
|
Type
|
reactant
|
|
Smiles
|
II
|
|
Name
|
|
|
Quantity
|
40 mL
|
|
Type
|
reactant
|
|
Smiles
|
[NH4+].[Cl-]
|
|
Name
|
|
|
Quantity
|
67 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)OCC
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
-13 °C
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
Equip a 250 mL 3-neck round bottom flask with: a magnetic stirrer
|
|
Type
|
TEMPERATURE
|
|
Details
|
Cool
|
|
Type
|
CUSTOM
|
|
Details
|
the reaction to −78° C
|
|
Type
|
CUSTOM
|
|
Details
|
the reaction
|
|
Type
|
TEMPERATURE
|
|
Details
|
Cool
|
|
Type
|
CUSTOM
|
|
Details
|
the reaction to −78° C
|
|
Type
|
CUSTOM
|
|
Details
|
to the reaction via the addition funnel
|
|
Type
|
ADDITION
|
|
Details
|
mix 2.5 hours at −68° C
|
|
Duration
|
2.5 h
|
|
Type
|
CUSTOM
|
|
Details
|
Quench
|
|
Type
|
CUSTOM
|
|
Details
|
the reaction
|
|
Type
|
EXTRACTION
|
|
Details
|
Extract with ethyl acetate (100 mL)
|
|
Type
|
WASH
|
|
Details
|
Wash the organic layer with a saturated aqueous sodium thiosulfate solution (100 mL) and saturated aqueous sodium chloride
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
Dry the organic phase over sodium sulfate
|
|
Type
|
FILTRATION
|
|
Details
|
filter
|
|
Type
|
CONCENTRATION
|
|
Details
|
Concentrate in vacuo
|
|
Type
|
CUSTOM
|
|
Details
|
to give brown oil
|
|
Type
|
WASH
|
|
Details
|
Chromatograph on silica (80 g) eluting with a gradient of 100% dichloromethane to 70% ethyl acetate/30% dichloromethane
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
IC1=C(C=NC=C1)NC(C(C)(C)C)=O
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 1.19 g | |
| YIELD: PERCENTYIELD | 23% | |
| YIELD: CALCULATEDPERCENTYIELD | 23.3% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |